molecular formula C7H9Cl2NS B1434899 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride CAS No. 1993278-31-1

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride

Cat. No.: B1434899
CAS No.: 1993278-31-1
M. Wt: 210.12 g/mol
InChI Key: WACMUXOASWBHRJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is a halogenated thiazole derivative characterized by a chloromethyl substituent at position 2 and a cyclopropyl group at position 4 of the thiazole ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, often utilized in drug design due to their bioisosteric properties and metabolic stability .

Properties

IUPAC Name

2-(chloromethyl)-4-cyclopropyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c8-3-7-9-6(4-10-7)5-1-2-5;/h4-5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACMUXOASWBHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride features a thiazole ring, which is known for its biological activity. The presence of the cyclopropyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazoleAcinetobacter baumannii12.5 µg/mL
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazolePseudomonas aeruginosa15.0 µg/mL

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazoleMCF-75.0
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazoleU-9377.5

The biological activity of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular processes, thereby disrupting normal cellular functions.
  • Receptor Modulation : The compound may act on receptors that regulate cell growth and apoptosis, leading to increased cancer cell death.
  • Antioxidant Properties : Some studies indicate that thiazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives against resistant strains of bacteria. The results demonstrated that 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Potential

In another study focusing on cancer therapy, researchers tested the effects of this thiazole derivative on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C7H8ClNSC_7H_8ClNS and features a thiazole ring, which is notable for its sulfur and nitrogen content. The presence of the chloromethyl group and cyclopropyl substituent enhances its reactivity and biological activity.

Medicinal Chemistry Applications

Anticancer Activity

  • Mechanism : Compounds containing chloromethyl groups have demonstrated broad-spectrum anticancer activity, with some exhibiting low micromolar inhibition potency against various cancer cell lines. This activity is attributed to their ability to interact with biological targets involved in cell proliferation and survival.
  • Case Study : A study on thiazole derivatives indicated that modifications in the structure could lead to enhanced cytotoxic effects against cancer cells, showcasing the potential of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride as a pharmaceutical intermediate in drug development aimed at cancer treatment .

Cognitive Enhancement

  • Applications : Research has suggested that compounds similar to 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride may improve cognitive functions, including short-term memory and working memory. These compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's .
  • Clinical Relevance : The modulation of calcium-activated potassium channels by thiazole derivatives has implications for treating conditions associated with cognitive decline .

Polymer Chemistry Applications

Hypercrosslinked Polymers (HCPs)

  • Synthesis : 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride can serve as a building block in the synthesis of hypercrosslinked polymers. These materials are characterized by their high surface area, porosity, and chemical stability.
  • Properties : HCPs synthesized from this compound exhibit efficient adsorption properties, making them suitable for applications in gas storage and separation technologies .

Table of Applications

Application AreaDescriptionExample Outcomes
Medicinal ChemistryAnticancer properties; cognitive enhancementBroad-spectrum anticancer activity
Polymer ChemistrySynthesis of hypercrosslinked polymersHigh surface area and porosity
Chemical BiologyInteraction studies with biological targetsPotential use in drug development

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : The chloromethyl group at position 2 in the target compound contrasts with analogs like 4-(chloromethyl)-2-phenyl-1,3-thiazole, where substituents are at positions 4 or attached to phenyl rings. Positional differences influence reactivity; for example, a 2-substituted chloromethyl group may facilitate nucleophilic substitution at the benzylic carbon .
  • Cyclopropyl vs. Phenyl/Methyl Groups : The cyclopropyl group introduces ring strain (~27 kcal/mol), increasing reactivity compared to phenyl or methyl substituents. This strain may enhance binding to rigid biological targets, whereas phenyl groups promote π-π stacking in drug-receptor interactions .
  • Hydrochloride Salt : Unlike neutral thiazoles (e.g., 4-(chloromethyl)-2-phenyl-1,3-thiazole), the hydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .

Preparation Methods

Thiourea-Mediated Cyclization and Chlorination

A widely used method involves the reaction of an appropriately substituted aldehyde with thiourea to form intermediate aminothiazole derivatives, followed by diazotization and chlorination to yield the chloromethyl-thiazole product.

  • Step 1: Formation of 2-amino-5-chloromethyl-1,3-thiazole intermediate

    The aldehyde precursor (e.g., 2,3-dichloropropanal or a related chlorinated aldehyde) is reacted with thiourea in solvents such as methanol, ethanol, acetone, or ketones like methyl isobutyl ketone. The reaction yields a mixture of aminothiazole hydrochloride salts.

  • Step 2: Diazotization and Chlorination

    The aminothiazole intermediate undergoes diazotization using nitrites (e.g., tert-butyl nitrite) in the presence of hydrochloric acid and copper(I) chloride catalyst at low temperatures (0–5 °C). This converts the amino group to a diazonium salt, which is then replaced by chlorine.

  • Step 3: Ether Cleavage or Direct Chlorination

    If alkoxy substituents are present, ether cleavage is performed using chlorinating agents such as thionyl chloride or phosphorus oxychloride to substitute alkoxy groups with chlorine, finalizing the formation of 2-chloro-5-chloromethyl-1,3-thiazole.

  • Step 4: Introduction of the Cyclopropyl Group

    The cyclopropyl substituent at the 4-position can be introduced either by starting from a cyclopropyl-substituted aldehyde or by subsequent alkylation steps involving cyclopropylamine derivatives.

Use of Chlorinated Aldehydes and Thiocyanates

An alternative approach involves:

  • Conversion of chlorinated aldehydes to thiocyanate intermediates by reaction with sodium or ammonium thiocyanate in solvents such as acetonitrile, ketones, or alcohols.
  • Subsequent cyclization and rearrangement steps to form the thiazole ring.
  • Chlorination steps similar to those described above to install the chloromethyl group.

Chlorination of Carboxylic Acid Derivatives and Amide Formation

Another synthetic route, particularly for cyclopropyl-substituted analogs, involves:

  • Chlorination of 4-chloromethyl aryl carboxylic acids with oxalyl chloride to form acid chlorides.
  • Reaction of acid chlorides with cyclopropylamine to form cyclopropyl carboxamides.
  • Alkylation or reductive amination steps to introduce the thiazole ring or other substituents.

This method is more common in the synthesis of cyclopropyl carboxamide derivatives related to thiazole compounds, as described in antimalarial compound research but can be adapted for thiazole hydrochloride preparation.

Research Findings and Yields

  • The thiourea-mediated route typically yields 2-amino-5-chloromethyl-1,3-thiazole intermediates in moderate to high yields (60–85%), which upon diazotization and chlorination afford the target chloromethyl thiazole derivatives with yields around 50–75% after purification.

  • Use of mixed solvents and careful temperature control during diazotization improves selectivity and reduces by-products.

  • The cyclopropyl substituent introduction via amide formation with cyclopropylamine shows good compatibility, maintaining biological activity in related compounds, indicating the synthetic route's robustness.

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Thiourea reaction + Diazotization Aldehyde + Thiourea → Aminothiazole → Diazotization + Chlorination Direct, well-established, moderate to high yield Requires careful temperature control and purification
Thiocyanate intermediate route Aldehyde + Thiocyanate → Cyclization → Chlorination Alternative pathway, useful for specific substitutions More steps, potential lower yield
Acid chloride + Amide formation Acid chloride formation + Cyclopropylamine coupling Good for cyclopropyl substitution, adaptable Requires handling of acid chlorides, moisture sensitive

Q & A

Basic: What are the typical synthetic routes for preparing 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride?

Methodological Answer:
The synthesis involves cyclopropane ring introduction and thiazole core formation. A common route starts with cyclopropane carboxylic acid derivatives reacting with thiourea or thioamides under acidic conditions to form the thiazole ring. Chlorination at the methyl position is achieved using reagents like SOCl₂ or PCl₃, followed by HCl salt formation . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like over-chlorinated derivatives. Post-synthesis purification often employs recrystallization from ethanol/water mixtures .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Verify cyclopropane protons (δ 0.8–1.2 ppm) and thiazole C-Cl environment (δ 40–45 ppm in ¹³C) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (e.g., dechlorinated byproducts) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; thiazole-chloromethyl bond lengths typically range 1.72–1.78 Å .

Advanced: How can computational methods predict reactivity trends in derivatives of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the thiazole ring. Key parameters:

  • Frontier Molecular Orbitals : HOMO localization on the cyclopropane ring suggests susceptibility to electrophilic attack .
  • Reaction Pathway Mapping : Use IRC (Intrinsic Reaction Coordinate) analysis to identify transition states in chlorination steps .
  • Solvent Effects : COSMO-RS simulations predict solvation energies, guiding solvent selection for improved yields .

Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering in cyclopropane):

  • VT-NMR (Variable Temperature NMR) : Perform experiments between 243–343 K to detect conformational changes .
  • 2D NOESY : Identify spatial proximity between chloromethyl and cyclopropane protons to confirm regiochemistry .
  • Comparative Crystallography : Cross-reference with structurally resolved analogs (e.g., 4-phenylthiazole derivatives) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to HCl release during decomposition .
  • PPE : Nitrile gloves and goggles; avoid latex due to permeation risks .
  • Spill Management : Neutralize with sodium bicarbonate before disposal .

Advanced: How to optimize reaction conditions for scale-up synthesis using Design of Experiments (DoE)?

Methodological Answer:
Apply fractional factorial design to screen variables:

  • Factors : Temperature (60–100°C), stoichiometry (1:1–1:2.5), catalyst loading (0–5 mol%).
  • Response Variables : Yield, purity (HPLC area%).
  • Analysis : ANOVA identifies temperature and catalyst as critical factors (p < 0.05). Central Composite Design refines optimal conditions .

Advanced: What strategies mitigate instability of the cyclopropane ring under acidic conditions?

Methodological Answer:

  • Protecting Groups : Temporarily substitute cyclopropane with electron-withdrawing groups (e.g., esters) during chlorination .
  • Low-Temperature Quenching : Halt reactions at −20°C to prevent ring-opening .
  • Buffered Media : Use pH 6–7 phosphate buffers to minimize acid-catalyzed degradation .

Basic: How does the chloromethyl group influence the compound’s solubility and reactivity?

Methodological Answer:

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility via dipole interactions with Cl .
  • Reactivity : The chloromethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines) .

Advanced: Can machine learning models predict biological activity profiles of derivatives?

Methodological Answer:

  • Data Curation : Compile datasets from PubChem/ChemBL (e.g., IC₅₀ values for thiazole analogs) .
  • Model Training : Use Random Forest or Graph Neural Networks to correlate descriptors (logP, PSA) with activity .
  • Validation : External test sets (20% holdout) ensure generalizability; SHAP analysis identifies critical substituents .

Advanced: How to address discrepancies in reported melting points across studies?

Methodological Answer:

  • DSC (Differential Scanning Calorimetry) : Standardize heating rates (e.g., 10°C/min) to detect polymorphic transitions .
  • Purity Correlation : Compare melting point depression with HPLC purity; impurities lower mp by 5–15°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride

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